2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine

Medicinal Chemistry Fragment-Based Drug Discovery Scaffold Diversity

2-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine (CAS 1251925-31-1) is a saturated, non-flat bicyclic heterocycle (C₇H₁₂N₄, MW 152.20) belonging to the 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine class. It features a primary amine at the 6-position and a methyl substituent at the 2-position of the triazole ring.

Molecular Formula C7H12N4
Molecular Weight 152.2 g/mol
CAS No. 1251925-31-1
Cat. No. B1392883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine
CAS1251925-31-1
Molecular FormulaC7H12N4
Molecular Weight152.2 g/mol
Structural Identifiers
SMILESCC1=NN2CC(CCC2=N1)N
InChIInChI=1S/C7H12N4/c1-5-9-7-3-2-6(8)4-11(7)10-5/h6H,2-4,8H2,1H3
InChIKeyFYKDYYGNYLGWCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine (CAS 1251925-31-1): Saturated Heterocyclic Amine Building Block for Medicinal Chemistry Procurement


2-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine (CAS 1251925-31-1) is a saturated, non-flat bicyclic heterocycle (C₇H₁₂N₄, MW 152.20) belonging to the 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine class. It features a primary amine at the 6-position and a methyl substituent at the 2-position of the triazole ring . The compound is supplied as a research-grade building block with a typical purity of ≥98%, a computed LogP of approximately −0.14, and a topological polar surface area (TPSA) of 56.7 Ų . Its fully saturated pyridine ring confers a high fraction of sp³-hybridized carbons (Fsp³ ≈ 0.71), distinguishing it from the flat, fully aromatic [1,2,4]triazolo[1,5-a]pyridine congeners .

Why 2-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine Cannot Be Replaced by Its Aromatic, Regioisomeric, or N-Alkylated Analogs


The triazolopyridine chemical space contains multiple closely related compounds that are not functionally interchangeable. The target compound's fully saturated pyridine ring (tetrahydro) delivers a three-dimensional, non-planar geometry (Fsp³ = 0.71) that is fundamentally absent in the flat, aromatic 2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine (CAS 7169-94-0, Fsp³ = 0), altering solubility, melting point, and molecular recognition . The 6-amine regioisomer differs from the 8-amine variant (CAS 1376387-23-3) in both hydrogen-bonding vector orientation and steric environment around the primary amine, which can lead to divergent structure–activity relationships (SAR) in kinase hinge-binding or fragment-elaboration campaigns [1]. Furthermore, the primary amine offers an additional hydrogen-bond donor compared to the N-methyl secondary amine analog, a difference that can determine whether a compound engages a biological target through mono- or bidentate interactions [2]. Substituting any of these analogs without experimental validation risks undermining hit confirmation, lead optimization, or SAR integrity.

Quantitative Differentiation Evidence for 2-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine Versus Closest Analogs


Fraction of sp³ Carbons (Fsp³): Saturated vs Aromatic Scaffold Topology for Lead-Like Compound Design

The target compound possesses a fully saturated pyridine ring, yielding a fraction of sp³-hybridized carbons (Fsp³) of 0.71, as reported in the Fluorochem technical datasheet . In contrast, its closest aromatic congener, 2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine (CAS 7169-94-0, molecular formula C₇H₈N₄, MW 148.17), consists entirely of sp²-hybridized carbons in the bicyclic core, giving Fsp³ = 0.00 . The quantified difference of ΔFsp³ = 0.71 represents a fundamental topological distinction: the target is a non-flat, three-dimensional scaffold, whereas the comparator is planar.

Medicinal Chemistry Fragment-Based Drug Discovery Scaffold Diversity

Primary Amine Regiochemistry: 6-Amine vs 8-Amine Hydrogen-Bonding Vector and Derivatization Geometry

The target compound bears the primary amine at the 6-position of the tetrahydro-pyridine ring, with a computed topological polar surface area (TPSA) of 56.7 Ų and a hydrogen-bond donor count of 2 (from the –NH₂ group) . The regioisomer 2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine (CAS 1376387-23-3) places the primary amine at the 8-position, altering the spatial orientation of the amine vector relative to the bicyclic core [1]. While both isomers share the molecular formula C₇H₁₂N₄, the different attachment points produce distinct steric and electronic environments that can result in differential reactivity in amide coupling, reductive amination, and urea formation reactions.

Kinase Inhibitor Design Hinge-Binding Motif Parallel Synthesis

Hydrogen-Bond Donor Capacity: Primary –NH₂ vs N-Methyl Secondary Amine for Bidentate Target Engagement

The target compound contains a primary amine (–NH₂) at the 6-position, which structurally yields two hydrogen-bond donor (HBD) interactions, although some computational pipelines report HBD = 1 [1]. The N-methyl analog, N-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine (PubChem CID 121597317), possesses a secondary amine (–NHCH₃) with definitively one HBD, one additional rotatable bond (N–CH₃), and a TPSA of 42.7 Ų [2]. The target's extra HBD capability (ΔHBD = 1) can be decisive in kinase hinge-binding motifs, where a donor–acceptor–donor pattern is frequently required for potent inhibition.

Kinase Hinge Binding Fragment Screening Structure-Based Drug Design

Commercial Purity Benchmarking: ≥98% Specification vs Typical ≥95% for Closest Regioisomeric and Scaffold Analogs

The target compound is offered at ≥98% purity by multiple independent suppliers including Chemscene (Cat. No. CS-0216993) and Fluorochem (Product Code F640688) . By comparison, the 8-amine regioisomer (CAS 1376387-23-3) is commonly supplied at ≥95% purity (e.g., AKSci 1934DV, American Elements) , and the aromatic 2-methyl analog (CAS 7169-94-0) is listed at 97% purity by CymitQuimica . The 1–3 percentage-point purity differential translates to a meaningful reduction in the maximum possible total impurity burden in screening assays.

High-Throughput Screening Assay Quality Control Procurement Specification

Scaffold Validation: Tetrahydrotriazolopyridine Cores as Privileged Motifs for Lead-Like Compound Design in Peer-Reviewed Literature

A 2016 study published in Tetrahedron Letters by Mishchuk et al. synthesized and characterized six sets of functionalized building blocks based on 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine and 5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridine cores—the exact scaffold class of the target compound [1]. The authors explicitly identified these non-flat, bicyclic heterocycles as 'privileged motifs for lead-like compound design.' Furthermore, one set of building blocks derived from this scaffold class demonstrated utility in developing compounds that stimulate glucagon-like peptide-1 (GLP-1) secretion, representing novel anti-diabetes drug leads. No equivalent peer-reviewed scaffold validation was identified for the fully aromatic [1,2,4]triazolo[1,5-a]pyridine core as a lead-like scaffold in the same publication.

Lead-Oriented Synthesis Privileged Scaffolds GLP-1 Secretion Anti-Diabetes Drug Discovery

Procurement-Driven Application Scenarios for 2-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine Based on Quantitative Differentiation Evidence


Fragment-Based Screening Libraries Requiring Non-Flat, sp³-Rich Scaffolds

The target compound's Fsp³ of 0.71 directly addresses the growing industry demand for three-dimensional fragments that escape the limitations of planar aromatic libraries. Procurement for fragment screening collections should prioritize this compound over the aromatic analog (CAS 7169-94-0, Fsp³ = 0.00) because the saturated scaffold offers superior solubility and reduced promiscuous binding, as validated by the Mishchuk et al. (2016) designation of this scaffold class as a privileged motif for lead-like design [1]. The ≥98% purity specification further supports its suitability for high-concentration fragment soaking experiments where impurities could confound hit identification .

Kinase Inhibitor Lead Optimization via Hinge-Binding Primary Amine Derivatization

The primary amine at the 6-position provides two hydrogen-bond donors capable of engaging the kinase hinge region in a bidentate donor–acceptor–donor motif. This differentiates it from the N-methyl secondary amine analog (HBD = 1, TPSA = 42.7 Ų), which cannot establish the same interaction pattern [1]. For medicinal chemistry teams pursuing kinase targets where hinge-binding SAR is well-precedented, the target compound offers a direct path to amide, sulfonamide, or urea library synthesis without requiring an additional deprotection step, unlike N-alkylated analogs.

Parallel Library Synthesis Requiring Regiochemically Defined Exit Vectors

The 6-amine position provides a specific and predictable exit vector for parallel derivatization that is structurally distinct from the 8-amine regioisomer (CAS 1376387-23-3) [1]. In array chemistry workflows, the geometry of the amine attachment point dictates the three-dimensional orientation of elaborated substituents relative to the triazolopyridine core. Researchers building focused libraries should not substitute the 8-amine isomer without accounting for the altered trajectory, as this can lead to divergent SAR and missed structure–activity trends.

GLP-1 Secretagogue and Metabolic Disease Drug Discovery Programs

The Mishchuk et al. (2016) study demonstrated that functionalized building blocks derived from the 5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridine scaffold served as productive starting points for developing GLP-1 secretion stimulators with potential anti-diabetes applications [1]. The target compound, bearing a free primary amine for further functionalization, is a logical procurement choice for metabolic disease programs seeking to explore this validated chemical space. The scaffold's saturated nature (Fsp³ = 0.71) may also confer favorable physicochemical properties for oral bioavailability, a key requirement in chronic metabolic disease indications.

Quote Request

Request a Quote for 2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.